- Preparation of pyridopyrazine derivatives for use as Syk inhibitors, World Intellectual Property Organization, , ,
Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Il composto 2-[4-(2-metossietossi)fenil]-4,4,5,5-tetrametil-1,3,2-diossaborolano è un reagente organoborato ampiamente utilizzato in sintesi organica, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, Suzuki-Miyaura). La sua struttura presenta un gruppo diossaborolano stabile, che ne facilita la manipolazione e lo stoccaggio, e un gruppo fenilico modificato con una catena laterale eterea (2-metossietossi), che migliora la solubilità in solventi polari. Questo derivato borato offre elevata reattività e selettività, rendendolo ideale per la funzionalizzazione di substrati aromatici complessi. La sua purezza e stabilità lo rendono adatto per applicazioni in chimica farmaceutica e nella sintesi di materiali avanzati.
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:959972-40-8
MF:C15H23BO4
MW:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
- 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- W17689
- AKOS016339771
- (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
- CS-0061106
- 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1706255
- 959972-40-8
- MFCD23143157
- FSGMVMFQGDREIJ-UHFFFAOYSA-N
- DB-292521
- 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- AS-2603
- SCHEMBL2981665
- 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD23143157
- Inchi: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
- Chiave InChI: FSGMVMFQGDREIJ-UHFFFAOYSA-N
- Sorrisi: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Proprietà calcolate
- Massa esatta: 278.16900
- Massa monoisotopica: 278.1689394 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 295
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 278.15
- Superficie polare topologica: 36.9Ų
Proprietà sperimentali
- PSA: 36.92000
- LogP: 2.01100
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store at room temperature
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219551-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 95+% | 1g |
$82 | 2021-08-04 | |
| Chemenu | CM219551-5g |
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959972-40-8 | 95+% | 5g |
$248 | 2021-08-04 | |
| ChemScence | CS-0061106-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 1g |
$125.0 | 2022-04-26 | |
| ChemScence | CS-0061106-5g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 96.37% | 5g |
$350.0 | 2022-04-26 | |
| TRC | B485968-100mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B485968-250mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 250mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B485968-500mg |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 500mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B485968-1g |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 1g |
$ 170.00 | 2022-06-07 | ||
| AK Scientific | AMTB580-250mg |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 250mg |
$47 | 2025-02-18 | |
| AK Scientific | AMTB580-1g |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
959972-40-8 | 97% | 1g |
$125 | 2025-02-18 |
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ; 10 min, rt; 8 h, rt
Riferimento
- Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols, ChemRxiv, 2021, 1, 1-12
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Riferimento
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Tosyl chloride , Triethylamine Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; 12 h, 60 °C
Riferimento
- Biphenyl compound as ccr2/ccr5 receptor antagonist, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Riferimento
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt
Riferimento
- Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
Riferimento
- Heterocyclic compound and application as PCSK9 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of pyridopyrazine compounds as novel syk inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , 1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
Riferimento
- Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ; 10 min, rt; 8 h
Riferimento
- Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols, Angewandte Chemie, 2021, 60(38), 20700-20705
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, 50 °C
Riferimento
- Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 85 °C
Riferimento
- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 90 °C
Riferimento
- Preparation of substituted pyrazolopyridines as AXL inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Riferimento
- Compound serving as btk inhibitor, preparation method therefor, and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Riferimento
- Compound as brain-permeable BTK or HER2 inhibitor, preparation method, and application, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Riferimento
- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Riferimento
- Benzimidazole compound, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ; 5 min, rt
1.2 rt; 21 h, reflux
1.2 rt; 21 h, reflux
Riferimento
- Preparation of N-tetrazolyl triazinecarboxamides as herbicides, World Intellectual Property Organization, , ,
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 1-Bromo-2-methoxyethane
- m-PEG2-Tos
- 1-Bromo-4-(2-methoxyethoxy)benzene
- 4-Hydroxyphenylboronic acid pinacol ester
- Bis(pinacolato)diborane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A922476
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:32
Prezzo ($):497.0
Email:sales@amadischem.com
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purezza:99%
Quantità:5g
Prezzo ($):497.0